molecular formula C11H8N2O B15335280 3-(2-Methyl-1,3-oxazol-5-yl)benzonitrile CAS No. 74048-10-5

3-(2-Methyl-1,3-oxazol-5-yl)benzonitrile

Cat. No.: B15335280
CAS No.: 74048-10-5
M. Wt: 184.19 g/mol
InChI Key: RUHONOASDPNPFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methyl-1,3-oxazol-5-yl)benzonitrile is a heterocyclic aromatic compound featuring a benzonitrile core substituted with a 2-methyl-1,3-oxazole ring at the 3-position. The oxazole moiety is a five-membered aromatic ring containing one oxygen and one nitrogen atom, which contributes to the compound’s electronic and steric properties.

Key physicochemical data for 3-(2-Methyl-1,3-oxazol-5-yl)benzonitrile include:

  • Molecular Formula: C₁₁H₈N₂O
  • Molecular Weight: 184.20 g/mol
  • Spectral Data:
    • ¹H NMR (400 MHz, d-DMSO): δ 8.80 (d, J=2.2 Hz, 1H), 7.99 (d, J=7.9 Hz, 1H), 7.72 (s, 1H), 7.55–7.48 (m, 2H) .
    • MS (ES+): m/z = 184.1 (M+H⁺) .

Properties

CAS No.

74048-10-5

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

3-(2-methyl-1,3-oxazol-5-yl)benzonitrile

InChI

InChI=1S/C11H8N2O/c1-8-13-7-11(14-8)10-4-2-3-9(5-10)6-12/h2-5,7H,1H3

InChI Key

RUHONOASDPNPFI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(O1)C2=CC=CC(=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-1,3-oxazol-5-yl)benzonitrile typically involves the cyclodehydration of appropriate precursors. One common method starts with the acylation of 2-amino-1-phenylethanone using acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. This intermediate undergoes cyclodehydration in sulfuric acid to yield 2-methyl-5-phenyloxazole.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and minimize waste. The use of one-pot synthesis techniques, where multiple reaction steps are combined into a single process, is common to reduce the number of stages and the amount of waste generated .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-1,3-oxazol-5-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for reducing nitriles to amines.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitrile group.

Major Products

    Oxidation: Oxazole N-oxides.

    Reduction: Corresponding amines.

    Substitution: Substituted benzonitrile derivatives.

Scientific Research Applications

3-(2-Methyl-1,3-oxazol-5-yl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methyl-1,3-oxazol-5-yl)benzonitrile involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as human carbonic anhydrase II by binding to the active site, thereby preventing the enzyme from catalyzing its reaction . This inhibition can lead to various therapeutic effects, including the reduction of intraocular pressure in glaucoma.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

(a) 3-(2-Methyl-1,3,4-oxadiazol-5-yl)benzonitrile

  • Structural Difference : Replacement of the 1,3-oxazole with a 1,3,4-oxadiazole ring.
  • Impact : The additional nitrogen atom in oxadiazole increases polarity and hydrogen-bonding capacity.
  • Biological Activity : Oxadiazole derivatives exhibit enhanced antibacterial activity against Staphylococcus aureus and Bacillus subtilis but reduced antiallergic effects compared to oxazole analogs .

(b) 3-(5-(2-Amino-3,5-dibromophenyl)-4,5-dihydroisoxazol-3-yl)benzonitrile

  • Structural Difference : Incorporation of a dihydroisoxazole ring and brominated phenyl group.
  • Bromine atoms enhance halogen bonding with biological targets.
  • Application : Evaluated for anti-inflammatory activity but showed moderate efficacy in preliminary assays .
Benzonitrile Substitution Patterns

(a) 3-Chloro-5-[2-chloro-5-(2H-indazol-3-ylmethoxy)phenoxy]benzonitrile

  • Structural Difference : Chlorine substituents and an indazole-ether linkage.
  • Impact : Chlorine atoms increase lipophilicity, favoring blood-brain barrier penetration. The indazole group enables π-π stacking interactions in receptor binding.
  • Application : Explored as a kinase inhibitor candidate in oncology .

(b) 4-(3-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2-difluoro-1-hydroxy-3-oxopropyl)-2-(1H-1,2,4-triazol-1-yl)benzonitrile

  • Structural Difference : Trifluoromethyl and triazole substituents.
  • Impact : The trifluoromethyl group enhances metabolic stability, while the triazole ring facilitates hydrogen bonding.
  • Application : Developed as a fungicidal agent in agrochemical research .
Radioligand Analogues

(a) 18F-PEB (3-fluoro-5-[(pyridine-3-yl)ethynyl]benzonitrile)

  • Structural Difference : Ethynylpyridine substituent and fluorine-18 radiolabel.
  • Impact : The ethynyl spacer increases rigidity, improving binding specificity to metabotropic glutamate receptor 5 (mGluR5).
  • Application : Used in positron emission tomography (PET) imaging for neurological disorders .

(b) 18F-MTEB (3-fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile)

  • Structural Difference : Thiazole ring replaces pyridine.
  • Impact : Thiazole’s sulfur atom enhances hydrophobic interactions, but reduces brain uptake compared to 18F-PEB .

Discussion of Structural-Activity Relationships (SAR)

  • Oxazole vs. Oxadiazole : Oxazole derivatives generally exhibit better antiallergic activity due to optimal acidity of the heterocycle, whereas oxadiazoles favor antibacterial effects .
  • Substituent Effects : Electron-withdrawing groups (e.g., CN, CF₃) enhance metabolic stability but may reduce solubility. Halogens (Cl, Br) improve target affinity but increase molecular weight .
  • Radiolabeling: Fluorine-18 incorporation in benzonitrile derivatives enables non-invasive imaging, though substituent choice critically affects pharmacokinetics (e.g., brain penetration in 18F-MTEB vs. 18F-PEB) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.